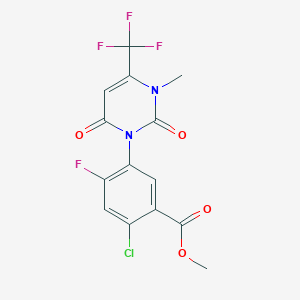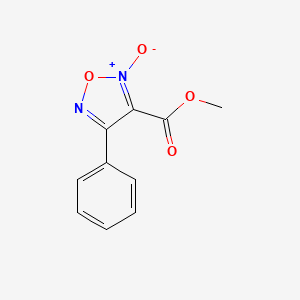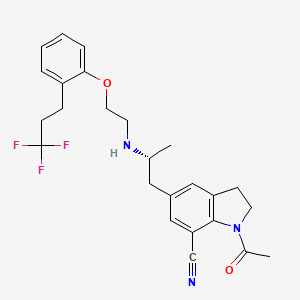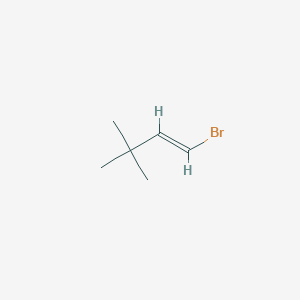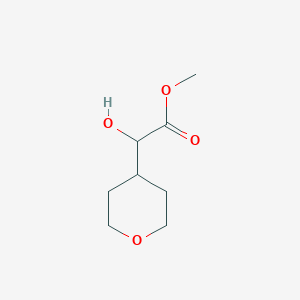
Rhodomyrtosone I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodomyrtosone I is a natural compound isolated from the leaves of Rhodomyrtus tomentosa, a plant native to Southeast Asia. This compound belongs to the acylphloroglucinol family and has garnered significant attention due to its potent antimicrobial properties, particularly against Gram-positive bacteria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhodomyrtosone I involves several steps, starting from readily available precursors. One common route includes the use of acetylphloroglucinol as a starting material. The synthetic process typically involves:
Acetylation: Acetylphloroglucinol is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclization: The acetylated product undergoes cyclization under acidic conditions to form the core structure of this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. large-scale synthesis would likely involve optimizing the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and greener oxidation methods to minimize environmental impact .
化学反应分析
Types of Reactions: Rhodomyrtosone I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Rhodomyrtosone I has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic agent for treating infections caused by Gram-positive bacteria.
Industry: Potential use in developing new antimicrobial coatings and materials
作用机制
Rhodomyrtosone I exerts its antimicrobial effects by targeting the bacterial cell membrane. It disrupts the membrane integrity, leading to the leakage of cellular contents and eventual cell death. This compound also inhibits the biosynthesis of staphyloxanthin, a virulence factor in Staphylococcus aureus, making the bacteria more susceptible to oxidative stress .
相似化合物的比较
Rhodomyrtone: Another acylphloroglucinol with similar antimicrobial properties.
Rhodomyrtosone B: An isomer of Rhodomyrtosone I with slight structural differences.
Syncarpic Acid: A related compound with a similar core structure.
Uniqueness: this compound stands out due to its potent activity against multidrug-resistant Gram-positive bacteria and its unique mechanism of disrupting bacterial cell membranes. Its ability to inhibit staphyloxanthin biosynthesis further enhances its antimicrobial efficacy .
属性
分子式 |
C28H30O6 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-phenyl-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C28H30O6/c1-14(2)12-16(29)20-17(30)13-18-21(23(20)31)19(15-10-8-7-9-11-15)22-24(32)27(3,4)26(33)28(5,6)25(22)34-18/h7-11,13-14,19,30-31H,12H2,1-6H3 |
InChI 键 |
IUCQPLXKIAOHNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2C4=CC=CC=C4)C(=O)C(C(=O)C3(C)C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


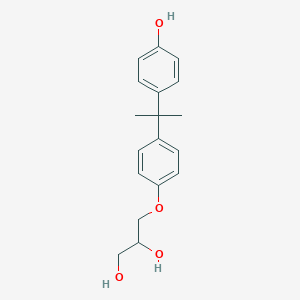
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
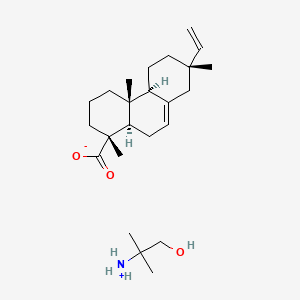
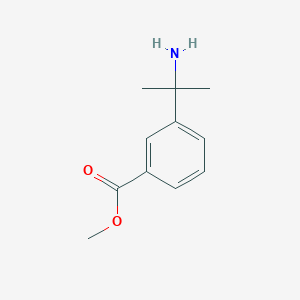

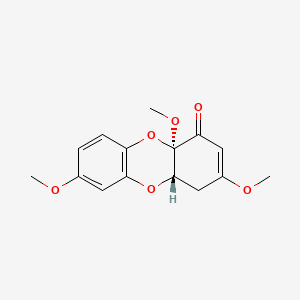
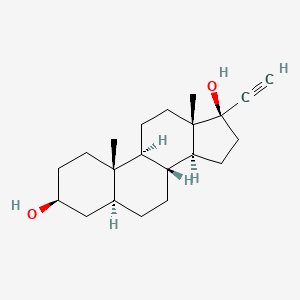
![L-[13C5]Xylose](/img/structure/B13442157.png)
